7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate

Catalog No.
S2877837
CAS No.
197080-71-0
M.F
C13H18BrNO4
M. Wt
332.194
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]h...

CAS Number

197080-71-0

Product Name

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate

IUPAC Name

7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate

Molecular Formula

C13H18BrNO4

Molecular Weight

332.194

InChI

InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3

InChI Key

KKNVGWXCHLJFBI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br

Solubility

not available

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate is a synthetic organic compound classified within the azabicyclo[2.2.1]heptane derivatives. Its molecular formula is C13H18BrNO4, and it has a molecular weight of 332.194 g/mol. The compound features a bicyclic structure with notable substituents: a tert-butyl group, a bromine atom, and two carboxylate groups, which contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical of azabicyclo compounds, including:

  • Electrophilic Substitution: The bromine atom can be substituted in nucleophilic reactions.
  • Diels-Alder Reactions: Its bicyclic structure allows for participation in cycloaddition reactions, particularly useful in synthesizing complex organic molecules.
  • Hydrolysis: The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield corresponding acids and alcohols.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Bicyclic Core: This often involves cyclization reactions from simpler precursors.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination techniques.
  • Esterification: The carboxylic acid groups are introduced via esterification reactions with appropriate alcohols.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate has potential applications in:

  • Pharmaceutical Development: As an intermediate for synthesizing neuroactive drugs.
  • Material Science: In the development of polymers or other materials due to its unique structural properties.
  • Chemical Research: As a reagent in various organic synthesis protocols.

Its unique structure makes it a valuable compound for researchers exploring new chemical entities .

Several compounds share structural similarities with 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate:

Compound NameMolecular FormulaKey Features
7-Azabicyclo[2.2.1]heptaneC9H13NLacks bromine and carboxylate groups; simpler structure
3-Bromoazabicyclo[3.3.1]nonaneC11H16BrNContains a different bicyclic structure; used in medicinal chemistry
7-Tert-butyl 3-bromoindoleC12H14BrNShares bromine but differs in ring structure; used in organic synthesis

The uniqueness of 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate lies in its specific combination of functional groups and bicyclic framework, which may lead to distinct biological activities and synthetic applications not found in its analogs .

XLogP3

1.9

Dates

Modify: 2024-04-14

Explore Compound Types